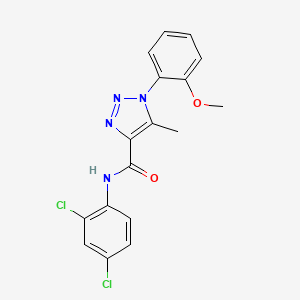

N-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-5-methyltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N4O2/c1-10-16(17(24)20-13-8-7-11(18)9-12(13)19)21-22-23(10)14-5-3-4-6-15(14)25-2/h3-9H,1-2H3,(H,20,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPVSXCDEPCCOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2OC)C(=O)NC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized via a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.

Substitution Reactions: The introduction of the 2,4-dichlorophenyl and 2-methoxyphenyl groups can be achieved through nucleophilic substitution reactions. These reactions typically require the presence of a base and are conducted under reflux conditions.

Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This step usually requires the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the 2,4-dichlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents under mild to moderate conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) or diethyl ether.

Substitution: Various nucleophiles (e.g., amines, thiols); reactions often require a base (e.g., sodium hydroxide) and are conducted under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

Agriculture: The compound is studied for its potential use as a pesticide or herbicide. Its ability to inhibit the growth of certain pests and weeds makes it valuable in agricultural research.

Materials Science: The compound’s properties are explored for the development of new materials, such as polymers and coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of

Biological Activity

N-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse pharmacological properties. Its molecular formula is with a molecular weight of 377.23 g/mol. The presence of both dichlorophenyl and methoxyphenyl groups contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 377.23 g/mol |

| CAS Number | 338408-57-4 |

| Purity | >90% |

Antitumor Activity

Recent studies have highlighted the antitumor potential of triazole derivatives. For instance, a series of 1,2,3-triazole hybrids demonstrated significant cytotoxic effects against various cancer cell lines. One study reported that compound 5i , a related triazole derivative, exhibited an IC50 value of 6.06 µM against H460 lung cancer cells, indicating potent antitumor activity .

The mechanisms through which these compounds exert their effects include:

- Induction of Apoptosis : Compounds have been shown to increase reactive oxygen species (ROS) production, leading to apoptosis in cancer cells.

- Inhibition of Cell Proliferation : Studies indicate that triazole derivatives can disrupt cell cycle progression, contributing to their antitumor effects .

Neuroprotective Effects

Triazole compounds have also been investigated for their neuroprotective properties. Research indicates that certain derivatives can inhibit neuroinflammatory pathways and protect against oxidative stress in neuronal cells. For example, one study found that specific triazole hybrids could significantly reduce nitric oxide production in neuronal models .

Table 2: Biological Activities Overview

| Activity Type | Description | IC50 Value |

|---|---|---|

| Antitumor | Cytotoxicity against H460 cells | 6.06 µM |

| Neuroprotection | Inhibition of NO production | 2.91 µM |

| Anti-inflammatory | Blockage of NF-κB signaling pathway | Not specified |

Case Study 1: Anticancer Activity

A recent study synthesized a series of triazole derivatives and evaluated their anticancer activity against various cell lines. Compound 5i was highlighted for its potent activity against lung cancer cells (H460), demonstrating significant apoptosis induction and ROS generation . The study employed Western blot analysis to confirm elevated LC3 and γ-H2AX expression post-treatment, indicating autophagy and DNA damage response activation.

Case Study 2: Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, researchers assessed the effects of triazole derivatives on scopolamine-induced neurotoxicity in mice models. The results indicated that specific compounds could improve learning and memory impairments significantly, suggesting potential therapeutic applications in Alzheimer's disease .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their differences:

Pharmacological and Physicochemical Insights

- Electronic Effects : The dichlorophenyl group in the target compound enhances electrophilicity compared to ethoxy or methoxy substituents in analogues .

- Bioactivity Trends: Pyrazole carboxamides (e.g., AM251, SR141716A) show cannabinoid receptor affinity due to their planar heterocycles and halogen substitutions . The target’s triazole core may reduce receptor binding compared to pyrazoles but improve metabolic stability.

- Solubility : Methoxy and ethoxy groups in analogues increase hydrophilicity relative to the dichlorophenyl group, which may impact bioavailability.

Key Research Findings

Triazole vs. Pyrazole Cores : Triazoles generally exhibit greater metabolic stability than pyrazoles due to reduced susceptibility to oxidative degradation .

Substituent Impact : Dichlorophenyl groups enhance lipophilicity and membrane permeability but may limit aqueous solubility .

Synthetic Flexibility : Carboxamide-linked triazoles allow modular substitution, enabling rapid diversification for structure-activity relationship (SAR) studies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,4-dichlorophenyl)-1-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can purity be maximized?

- Methodology :

- Step 1 : Start with a condensation reaction between 2-methoxyaniline and a dichlorophenyl isocyanide derivative to form the carboxamide backbone. Similar intermediates are synthesized via lithium hydroxide-mediated coupling in dimethyl sulfoxide (DMSO) at 343 K, as seen in pyrazole derivatives .

- Step 2 : Introduce the triazole ring via cyclization using sodium azide or copper-catalyzed azide-alkyne cycloaddition (CuAAC). Adjust reaction time (4–6 hours) and temperature (343–353 K) to optimize yield.

- Purification : Use ethanol:acetone (1:1) recrystallization to isolate high-purity crystals, validated by HPLC (>98% purity) and NMR spectroscopy .

Q. How can the solubility limitations of this compound be addressed in in vitro assays?

- Methodology :

- Solvent Systems : Test co-solvents like DMSO (≤1% v/v) with aqueous buffers (PBS, pH 7.4) to maintain bioactivity while minimizing cytotoxicity. For hydrophobic assays, use Tween-80 (0.1%) or cyclodextrin-based formulations .

- Derivatization : Introduce polar groups (e.g., hydroxyl or amine) to the triazole or methoxyphenyl rings to enhance aqueous solubility, as demonstrated in structurally related carboxamides .

Advanced Research Questions

Q. What experimental strategies can resolve contradictory bioactivity data across enzyme inhibition assays?

- Methodology :

- Assay Optimization :

- Kinetic Studies : Use stopped-flow fluorimetry to measure real-time inhibition constants (Ki) under varying pH (6.0–8.0) and ionic strength conditions.

- Control for Solvent Artifacts : Compare activity in DMSO vs. cyclodextrin-solubilized forms to rule out solvent interference .

- Structural Analysis : Perform X-ray crystallography (resolution ≤1.8 Å) to identify binding conformations with target enzymes, as done for analogous pyrazole-carboxamides .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity for kinase targets?

- Methodology :

- SAR Parameters :

- Computational Modeling : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding free energies (ΔG) of derivatives .

Q. What crystallographic techniques validate intramolecular interactions influencing conformational stability?

- Methodology :

- Single-Crystal X-Ray Diffraction : Resolve dihedral angles between dichlorophenyl and methoxyphenyl rings (expected range: 70–80°), analogous to pyrazole derivatives .

- Hydrogen Bonding Analysis : Identify intramolecular N–H⋯O bonds (length: 2.8–3.0 Å) and intermolecular C–H⋯O interactions (Table 1 in ).

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in cytotoxicity profiles between 2D cell cultures and 3D tumor spheroids?

- Methodology :

- 3D Model Optimization : Use Matrigel-embedded spheroids with hypoxia-mimicking conditions (1% O2) to better replicate in vivo tumor microenvironments.

- Penetration Studies : Track compound diffusion via confocal microscopy using fluorescently tagged analogs. Poor penetration in 3D models often explains reduced efficacy .

Future Directions

Q. What novel applications emerge from modifying the triazole core for photodynamic therapy (PDT)?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.